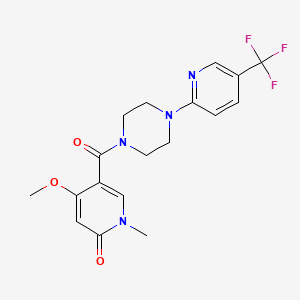
4-methoxy-1-methyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxy-1-methyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H19F3N4O3 and its molecular weight is 396.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Methoxy-1-methyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one, often referred to as Compound 1 , is a complex organic molecule with significant potential in medicinal chemistry. This article provides an in-depth analysis of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
IUPAC Name : 4-methoxy-1-methyl-5-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]pyridin-2-one
Molecular Formula : C20H22F3N3O4
Molecular Weight : 425.4 g/mol
CAS Number : 2379995-11-4
The compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability, potentially increasing its binding affinity to biological targets.
The mechanism of action for Compound 1 involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group is believed to enhance binding affinity due to increased hydrophobic interactions. This compound may act as an inhibitor for various biological pathways, particularly in neurological disorders.
Pharmacological Properties
Research indicates that Compound 1 exhibits promising pharmacological properties:
- Anticonvulsant Activity : Similar compounds have shown significant anticonvulsant effects, suggesting that Compound 1 could be explored for treating epilepsy or related disorders.
- Antitumor Potential : Preliminary studies indicate that compounds with similar structures can inhibit tumor cell proliferation, making this compound a candidate for cancer therapy.
- Neuroprotective Effects : Its unique structure may confer neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on related compounds to establish the importance of various functional groups:
| Compound | Key Functional Groups | Biological Activity |
|---|---|---|
| Compound 1 | Methoxy, Trifluoromethyl | Anticonvulsant, Antitumor |
| Compound A | Trifluoromethyl | Moderate activity |
| Compound B | Methoxy | Low activity |
The combination of methoxy and trifluoromethyl groups appears crucial for enhancing biological activity.
Case Studies and Research Findings
Several studies have highlighted the potential applications of Compound 1:
- Study on Anticonvulsant Properties : In a recent study, derivatives similar to Compound 1 demonstrated significant anticonvulsant effects in animal models, suggesting that modifications to the piperazine ring can enhance efficacy against seizures .
- Inhibition of PHGDH : A study focusing on piperazine derivatives found that certain modifications led to low micromolar inhibitors of phosphoglycerate dehydrogenase (PHGDH), a target in cancer metabolism . The structural similarities suggest that Compound 1 may also exhibit inhibitory effects on this enzyme.
- Neuroprotective Studies : Research has indicated that compounds with similar structural motifs can protect neuronal cells from oxidative stress-induced damage . This positions Compound 1 as a potential candidate for further exploration in neuroprotection.
Properties
IUPAC Name |
4-methoxy-1-methyl-5-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3/c1-23-11-13(14(28-2)9-16(23)26)17(27)25-7-5-24(6-8-25)15-4-3-12(10-22-15)18(19,20)21/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRHGGJCCDWHJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














